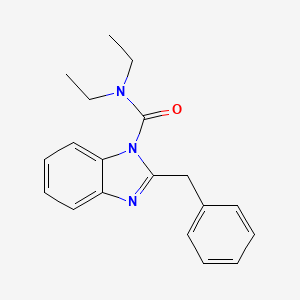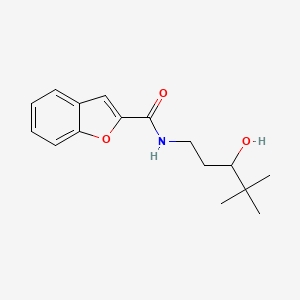
N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide, also known as DMHPBF, is a synthetic compound that belongs to the class of benzofuran derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Polymer Synthesis and Biomineralization Studies Research by Ueyama et al. (1998) explored the synthesis of carboxylate-containing polyamides, related to N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide, and their calcium complexes. These studies are significant for understanding biomineralization processes, particularly in relation to calcium carbonate formation (Ueyama et al., 1998).
Drug Discovery and Synthesis Methodologies Vincetti et al. (2016) developed a microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides. This methodology could be instrumental in drug discovery, facilitating rapid identification of biologically active compounds (Vincetti et al., 2016).
Anti-Inflammatory, Analgesic, and Antipyretic Properties A study by Xie et al. (2014) focused on synthesizing benzofuran-2-carboxamides and testing them for anti-inflammatory, analgesic, and antipyretic activities. Their research provides insights into the potential therapeutic applications of these compounds (Xie et al., 2014).
Antimicrobial and Antioxidant Activities Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and investigated their antimicrobial and antioxidant activities. This study highlights the potential of benzofuran carboxamides in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Synthesis of Benzofuran-2-carboxamide Derivatives and Their Biological Activities Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and tested their microbiological activity. Such studies contribute to the understanding of the biological activities of benzofuran-2-carboxamide derivatives (Mobinikhaledi et al., 2006).
Herbicide Development Research by Viste et al. (1970) identified a group of benzamides, including N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, as potential herbicides. This highlights the diverse applications of benzofuran-2-carboxamide derivatives in agriculture (Viste et al., 1970).
Lipid-Lowering Agents A study by Al-qirim et al. (2012) synthesized N‐(benzoylphenyl) and N‐(acetylphenyl)‐1‐benzofuran‐2‐carboxamides and tested them for hypolipidemic activity. Their findings suggest potential applications of these compounds in treating hyperlipidemia and coronary heart diseases (Al-qirim et al., 2012).
Cholinesterase Inhibitory Activity Research by Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives and evaluated them as cholinesterase inhibitors. This study contributes to the development of potential treatments for diseases like Alzheimer's (Abedinifar et al., 2018).
Mécanisme D'action
While the specific mechanism of action for “N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide” is not mentioned in the retrieved papers, benzofuran derivatives in general have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Orientations Futures
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Therefore, future research could focus on exploring the therapeutic potential of “N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide” and other benzofuran derivatives, as well as developing new synthesis methods for these compounds .
Propriétés
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)14(18)8-9-17-15(19)13-10-11-6-4-5-7-12(11)20-13/h4-7,10,14,18H,8-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKVQKARCKNSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC2=CC=CC=C2O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)

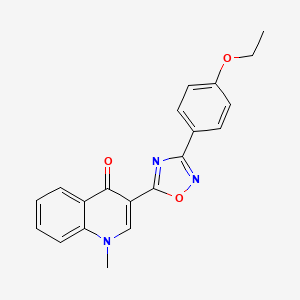
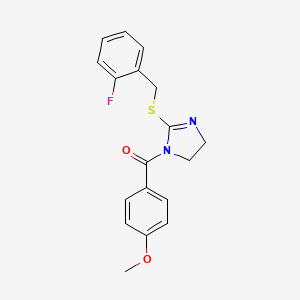
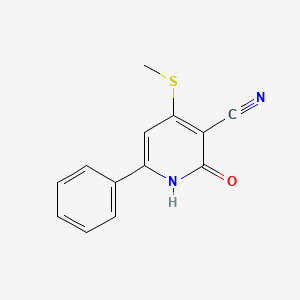
![(8-(4-(4-Methoxyphenyl)piperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B3007761.png)
![4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3007762.png)
![4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3007764.png)
![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)
![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)
![3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3007767.png)

